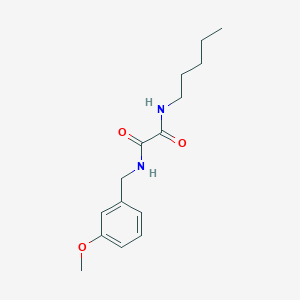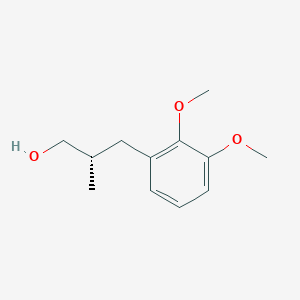![molecular formula C9H10N4O4 B2811548 2-(1-(2-hydroxyethyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid CAS No. 2097936-00-8](/img/structure/B2811548.png)
2-(1-(2-hydroxyethyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrazolo[3,4-d]pyrimidin-5-yl core. The presence of the acetic acid group suggests that the compound could exist in different forms depending on the pH of the solution .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, including reactions at the acetic acid group (such as esterification or amide formation) or at the pyrazolo[3,4-d]pyrimidin-5-yl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetic acid group would make the compound acidic, and the presence of the hydroxyethyl group could make it polar and potentially soluble in water .Scientific Research Applications
Synthesis and Antioxidant Activity
Research into compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, similar to 2-(1-(2-hydroxyethyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid, has shown promising antioxidant properties. A study by El‐Mekabaty (2015) synthesized various heterocycles incorporating this moiety, with some compounds exhibiting antioxidant activity comparable to ascorbic acid, highlighting potential therapeutic applications in managing oxidative stress-related conditions El‐Mekabaty, 2015.
Enzymatic Activity Enhancement
Another significant area of research is the development of compounds to enhance enzymatic activity. Mohamed Abd and Gawaad Awas (2008) prepared derivatives with the pyrazolopyrimidinyl moiety that increased the reactivity of cellobiase, an enzyme important in biofuel production and other industrial processes. This suggests potential applications in biotechnology and industrial enzyme applications Abd & Awas, 2008.
Anticancer Activity
Research into pyrazolo[3,4-d]pyrimidin-4-one derivatives, closely related to the chemical , has also explored their potential anticancer properties. Khaled R. A. Abdellatif et al. (2014) synthesized new derivatives demonstrating significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line. Particularly, one derivative showed potent inhibitory activity, suggesting these compounds could serve as leads for developing new anticancer drugs Abdellatif et al., 2014.
Antimicrobial Agents
The synthesis of novel heterocycles incorporating the antipyrine moiety, akin to the chemical structure , has yielded compounds with evaluated antimicrobial properties. Samir Bondock et al. (2008) developed new heterocycles that were tested and showed promise as antimicrobial agents, indicating potential applications in developing new treatments for bacterial and fungal infections Bondock et al., 2008.
Mechanism of Action
Target of Action
Compounds with a similar pyrazolo[3,4-d]pyrimidine structure have been reported to show significant inhibitory activity against various cancer cell lines .
Mode of Action
It’s known that pyrazolo[3,4-d]pyrimidine derivatives have been reported to encompass pharmacological potential as antiviral, antimicrobial, and antitumor agents . They are considered as bioisosteres of natural purines and have received great attention due to their biological and pharmacological activities .
Biochemical Pathways
Compounds with a similar pyrazolo[3,4-d]pyrimidine structure have been reported to show significant inhibitory activity against various cancer cell lines , suggesting that they may affect pathways related to cell proliferation and apoptosis.
Pharmacokinetics
It’s known that irreversible kinase inhibitors (ikis), which include some pyrazolo[3,4-d]pyrimidine derivatives, show improved biochemical efficacy and good pharmacokinetic (pk) or pharmacodynamics (pd) profiles compared to reversible inhibitors .
Result of Action
Compounds with a similar pyrazolo[3,4-d]pyrimidine structure have been reported to show significant inhibitory activity against various cancer cell lines , suggesting that they may inhibit cell proliferation and induce apoptosis in these cells.
Future Directions
properties
IUPAC Name |
2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O4/c14-2-1-13-8-6(3-11-13)9(17)12(5-10-8)4-7(15)16/h3,5,14H,1-2,4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIYBOUCRBZOFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C2=C1C(=O)N(C=N2)CC(=O)O)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2811465.png)


![(5-Methyl-1,2-oxazol-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2811469.png)


![5-Bromo-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2811479.png)
![3-cyclopentyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2811481.png)
![1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2811482.png)


![(4-Chlorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2811485.png)

